N-(5-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is and it has a molecular weight of approximately 478.97 g/mol. The compound is primarily used for research purposes and is not approved for human or veterinary use.
This compound belongs to the class of thiazolo[5,4-c]pyridine derivatives, which are known for their diverse biological activities. The presence of the thiophene and carboxamide functional groups further enhances its chemical reactivity and potential applications in medicinal chemistry.
The synthesis of N-(5-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide involves several steps that typically include:
Technical details regarding specific reagents and conditions used in these steps are often proprietary or found in specialized literature.
The molecular structure of N-(5-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide can be represented using different chemical notation systems:
InChI=1S/C20H19ClN4O4S2/c1-11-4-5-13(8-16(11)21)22-17(26)10-30-20-25-24-19(31-20)23-18(27)12-6-14(28-2)9-15(7-12)29-3/h4-9H,10H2,1-3H3,(H,22,26)(H,23,24,27)
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl
The compound has a high degree of complexity due to its multiple functional groups and stereocenters. The structural data indicates potential sites for further chemical modifications.
N-(5-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide can undergo various chemical reactions including:
These reactions are crucial for modifying the compound to enhance its biological activity or reduce toxicity.
The mechanism of action for N-(5-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is not fully elucidated but may involve:
Quantitative data regarding its efficacy and specific targets would typically be derived from pharmacological studies.
The physical properties include:
Key chemical properties include:
Relevant analyses such as melting point determination and spectral analysis (NMR, IR spectroscopy) would provide further insights into its properties.
N-(5-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-y)thiophene -3-carboxamide has potential applications in:
This compound exemplifies the complexity and potential of modern organic synthesis in developing novel therapeutic agents.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4